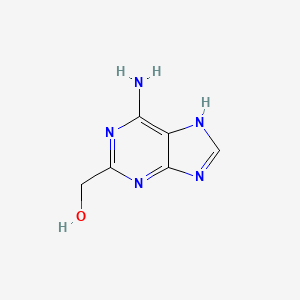

(6-Amino-1H-purin-2-yl)methanol

Description

Contextual Significance of Purine (B94841) Chemistry in Contemporary Research

Purines, heterocyclic aromatic organic compounds consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are fundamental to life. ekb.eg Their most prominent role is as the building blocks of the nucleic acids, DNA and RNA, where adenine (B156593) and guanine (B1146940) are key components. genesilico.pl Beyond this central role, purine derivatives are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine nucleotide. juniperpublishers.com Other purine-containing molecules like guanosine (B1672433) triphosphate (GTP), cyclic adenosine monophosphate (cAMP), and coenzyme A are also vital for various cellular functions. juniperpublishers.com

The diverse biological activities of purines have made them a fertile ground for drug discovery. rsc.org Synthetic purine analogues have been developed as antiviral, anticancer, and immunosuppressive agents. rsc.orgcsic.es The ability to modify the purine scaffold at various positions allows for the fine-tuning of their biological activity, making them attractive candidates for therapeutic development. nih.gov Contemporary research continues to explore the vast chemical space of purine derivatives, seeking new compounds with enhanced potency and selectivity for a range of biological targets. nih.govoup.com

Rationale for Investigating (6-Amino-1H-purin-2-yl)methanol as a Representative Purine Derivative

The investigation of this compound is driven by the broader interest in understanding how substitutions on the purine ring influence its biological activity. The presence of a hydroxymethyl group at the 2-position of the adenine core is of particular interest for several reasons.

Firstly, the 2-position of the purine ring is a key site for interaction with various enzymes and receptors. rsc.org Modifications at this position can significantly alter the binding affinity and selectivity of the molecule. For example, 2-substituted adenine derivatives have been explored as antagonists for adenosine receptors, which are important drug targets. rsc.org

Secondly, the introduction of a hydroxymethyl group can impact the molecule's solubility and its ability to form hydrogen bonds, which are crucial for molecular recognition processes. This functional group can also serve as a handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Finally, the study of relatively simple derivatives like this compound provides fundamental insights into the chemical and physical properties of more complex purine-based molecules. Understanding the synthesis, stability, and spectroscopic characteristics of this compound can aid in the design and development of novel purine derivatives with desired therapeutic properties. While direct and extensive research on this compound is not as abundant as for some other purine derivatives, its structural simplicity and potential for chemical elaboration make it a valuable model compound in the field of purine chemistry.

Chemical Properties and Synthesis

A comprehensive understanding of the chemical properties and synthetic routes is fundamental to the study of any novel compound. For this compound, this information is crucial for its application in further research.

Chemical Identity and Physical Properties

While detailed experimental data for this compound is not widely published, its basic properties can be inferred from available data for closely related compounds and from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₅O | rsc.org |

| Molecular Weight | 165.15 g/mol | rsc.org |

| Appearance | Solid (predicted) | rsc.org |

| Solubility | Likely soluble in polar organic solvents and aqueous acids. | Inferred from related purines |

| Melting Point | Not available | |

| Boiling Point | Not available |

Note: Some properties are predicted based on the structure and data for similar compounds due to the limited availability of direct experimental data.

Expected NMR Spectroscopy Data:

¹H NMR: Signals corresponding to the C8-H proton, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the amine protons. The chemical shifts would be influenced by the electron-withdrawing nature of the purine ring.

¹³C NMR: Resonances for the five carbon atoms of the purine ring and the carbon of the hydroxymethyl group.

¹⁵N NMR: Signals for the five nitrogen atoms of the purine ring, which can provide valuable information about tautomeric forms and protonation states. rsc.org

Expected Mass Spectrometry Data:

The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the purine ring.

Synthesis of this compound

A definitive, optimized synthesis for this compound is not extensively documented in academic literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 2-substituted adenine derivatives. One common strategy involves the construction of the purine ring from a substituted pyrimidine precursor.

A potential synthetic pathway could start from a 2-substituted-4,5,6-triaminopyrimidine. The key step would be the introduction of the hydroxymethyl group at the 2-position. This could potentially be achieved by reacting a suitable precursor, such as 2-chloro-4,6-diamino-5-nitropyrimidine, with a source of the hydroxymethyl group, followed by reduction of the nitro group and cyclization to form the purine ring.

Another approach could involve the direct modification of a pre-formed adenine derivative. For instance, a 2-halo-adenine derivative could undergo a nucleophilic substitution with a protected hydroxymethyl source, followed by deprotection. The synthesis of related N6-hydroxymethyladenine has been reported to occur via the reaction of adenosine with formaldehyde (B43269), suggesting a potential route for introducing the hydroxymethyl group, although this typically occurs on the exocyclic amino group. nih.govoup.com The synthesis of 6-alkoxy-2-aminopurines has also been explored, which could be adapted for the synthesis of the target compound. rsc.org

It is important to note that without specific experimental validation, these proposed synthetic routes remain theoretical. The development of an efficient and scalable synthesis would be a crucial step in enabling more extensive research on this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N5O |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(6-amino-7H-purin-2-yl)methanol |

InChI |

InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-4)11-3(1-12)10-5/h2,12H,1H2,(H3,7,8,9,10,11) |

InChI Key |

RDXVNNWQMWZZBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)CO |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Amino 1h Purin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of hydrogen, carbon, and nitrogen atoms within the purine (B94841) structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional (1D) techniques that provide initial and crucial information about the molecular framework. springernature.comacs.orgyoutube.com The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum provides analogous information for the carbon skeleton. researchgate.netrsc.org For (6-Amino-1H-purin-2-yl)methanol, the expected chemical shifts in ¹H NMR would include signals for the purine ring protons, the aminophenyl group protons, and the methanol (B129727) proton. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the purine ring, the phenyl ring, and the methanol group. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Purine Ring CH | 7.5 - 8.5 | 140 - 155 |

| Aromatic CH | 6.5 - 8.0 | 110 - 130 |

| Methanol CH₂ | ~4.5 | ~60 |

| Amino NH₂ | 5.0 - 7.0 | - |

| Methanol OH | Variable | - |

| Purine Ring C | - | 115 - 160 |

| Purine Ring C-NH₂ | - | 150 - 160 |

| Purine Ring C-CH₂OH | - | 155 - 165 |

Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.

Application of Advanced 1D and 2D NMR Techniques (e.g., HMQC, HSQC, COSY, ROESY) for Complex Purine Structures

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between atoms, a variety of two-dimensional (2D) NMR experiments are employed. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.compressbooks.pub This is crucial for mapping out the spin systems within the purine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. pressbooks.pubustc.edu.cn This allows for the direct assignment of a proton signal to its corresponding carbon in the molecular skeleton.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. This provides information about the three-dimensional structure and conformation of the molecule.

These advanced techniques are essential for distinguishing between isomers and for the complete structural elucidation of complex purine derivatives. u-szeged.hursc.org

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Heterocyclic Nitrogen Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the purine core. wikipedia.orghuji.ac.il Although less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope, it provides unique and valuable information. wikipedia.org The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, protonation state, and involvement in hydrogen bonding. researchgate.netnih.gov

In purine systems, ¹⁵N NMR can distinguish between the different nitrogen atoms (N1, N3, N7, N9, and the exocyclic amino group). u-szeged.hunih.gov For example, pyridine-like nitrogens (doubly bonded) resonate at a different frequency than pyrrole-like nitrogens (singly bonded). The protonation of a nitrogen atom causes a significant upfield shift in its ¹⁵N NMR signal. researchgate.net This technique is particularly useful for studying tautomerism and the site of alkylation or other substitutions on the purine ring. u-szeged.hu

Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for Nitrogen Atoms in Purine Derivatives

| Nitrogen Type | Typical ¹⁵N Chemical Shift Range (ppm, relative to CH₃NO₂) |

| Pyrrole-like (e.g., N9-H) | -150 to -170 |

| Pyridine-like (e.g., N1, N3, N7) | -90 to -130 |

| Amino Group (-NH₂) | -300 to -340 |

Note: Chemical shifts are highly dependent on the solvent and pH.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By measuring the absorption or scattering of infrared radiation, these methods provide a "fingerprint" of the functional groups present in the molecule.

Vibrational Mode Assignment and Functional Group Analysis

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its various functional groups.

N-H Stretching: The amino group (NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H Stretching: The hydroxyl group (OH) of the methanol substituent will have a broad stretching band, typically in the range of 3200-3600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the purine and phenyl rings will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methanol group will be observed at slightly lower frequencies (2850-3000 cm⁻¹).

C=N and C=C Stretching: The double bonds within the purine ring will give rise to a series of sharp absorption bands in the 1400-1650 cm⁻¹ region. core.ac.uk

C-O Stretching: The stretching vibration of the carbon-oxygen bond in the methanol group is expected in the 1000-1250 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the precise assignment of vibrational modes. nih.gov The analysis of these vibrational spectra provides strong evidence for the presence of the key functional groups in the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netresearchgate.net It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its molecular formula (C₆H₇N₅O). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.gov The molecule would likely fragment in predictable ways, such as the loss of the methanol group or cleavage of the purine ring, providing further confirmation of its structure. nist.gov Mass spectrometry is a crucial tool for confirming the identity of synthesized or isolated purine derivatives. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

In the analysis of this compound, HRMS is employed to confirm its elemental composition. The technique provides a high-resolution mass spectrum, from which the exact mass of the protonated molecule [M+H]⁺ can be determined. This experimental value is then compared to the theoretical exact mass calculated for the proposed molecular formula, C₆H₇N₅O. A close correlation between the measured and calculated mass provides strong evidence for the compound's identity.

For a related compound, N⁶-hydroxymethyl-2'-deoxyadenosine, high-resolution mass spectrometry was successfully used to confirm its presence in cellular DNA. nih.gov The analysis involved comparing the mass spectrum of a synthesized standard to the sample derived from genomic DNA, showcasing the technique's specificity and sensitivity. nih.gov While specific experimental data for this compound is not publicly available, the expected HRMS data would be presented as follows:

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray (ESI+) |

| Molecular Formula | C₆H₇N₅O |

| Calculated m/z for [M+H]⁺ | 166.0723 |

| Measured m/z for [M+H]⁺ | Value would be determined experimentally |

| Mass Accuracy (ppm) | Calculated from experimental data |

This table presents expected parameters. Actual experimental values are required for a definitive analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides information about its chromophoric systems and can be influenced by the solvent environment.

Analysis of Electronic Absorption Spectra and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands due to the π → π* transitions within the purine ring system. The position and intensity of these bands are indicative of the conjugated system of the molecule. The purine ring, being an aromatic and heterocyclic system, is the primary chromophore. The amino and hydroxymethyl substituents can also influence the electronic transitions, potentially causing shifts in the absorption maxima (λmax).

A study of various purine nucleoside derivatives in methanol revealed that their UV absorption maxima typically fall within the range of 260-280 nm. researchgate.net For instance, adenosine (B11128) exhibits a λmax at 260 nm in methanol. researchgate.net Based on this, the UV-Vis spectrum of this compound in a polar solvent like methanol would be expected to show a strong absorption peak in a similar region.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Methanol | Value would be determined experimentally | Value would be determined experimentally |

This table illustrates the expected data. Experimental measurement is necessary to determine the precise absorption maximum and molar absorptivity.

X-ray Crystallography

Determination of Molecular and Crystal Structures

A single-crystal X-ray diffraction analysis of this compound would provide a detailed picture of its molecular structure. This includes the planarity of the purine ring, the conformation of the hydroxymethyl group, and the precise bond lengths and angles between all atoms. While specific crystallographic data for this compound is not available in the searched literature, a typical analysis would yield the following parameters:

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a (Å) | Experimental value |

| b (Å) | Experimental value |

| c (Å) | Experimental value |

| α (°) | Experimental value |

| β (°) | Experimental value |

| γ (°) | Experimental value |

| Volume (ų) | Calculated from cell parameters |

| Z | Number of molecules per unit cell |

This table represents the type of data obtained from an X-ray crystallographic study. Actual values are contingent on successful crystal growth and diffraction analysis.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure would also reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. For this compound, hydrogen bonding is expected to play a crucial role. The amino group (NH₂) and the hydroxymethyl group (-CH₂OH) are excellent hydrogen bond donors, while the nitrogen atoms of the purine ring are potential hydrogen bond acceptors.

The analysis would identify specific hydrogen bond distances and angles, revealing how individual molecules connect to form a supramolecular architecture. These interactions are fundamental to the physical properties of the solid state, such as melting point and solubility. In the crystal structures of related purine derivatives, extensive hydrogen bonding networks are commonly observed, often leading to the formation of well-defined one-, two-, or three-dimensional structures.

Computational and Theoretical Investigations of 6 Amino 1h Purin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These methods are essential for understanding molecular behavior at the atomic level.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT would be used to determine the most stable three-dimensional arrangement of atoms in (6-Amino-1H-purin-2-yl)methanol, calculating bond lengths, bond angles, and dihedral angles. It would also provide insights into the distribution of electrons within the molecule, which is fundamental to its properties.

Despite the power of this technique, specific studies applying DFT to calculate the detailed molecular geometry and electronic structure of this compound have not been identified in the searched literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Parameters

A specific HOMO-LUMO analysis and the resulting global reactivity parameters for this compound are not available in published research.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalent and non-covalent interactions, and charge transfer within a molecule. It provides a localized, Lewis-like picture of bonding and allows for the quantitative assessment of interactions like hyperconjugation and hydrogen bonding, which contribute to molecular stability. For this compound, NBO analysis could elucidate the stability derived from electron delocalization between the purine (B94841) ring and the hydroxymethyl group.

Detailed NBO analysis results for this compound, including data on intramolecular interactions and charge delocalization, could not be located.

Fukui Functions and Molecular Electrostatic Potential (MEP) for Reactive Site Prediction

Fukui functions and Molecular Electrostatic Potential (MEP) maps are tools used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, with negative regions (red/yellow) indicating sites prone to electrophilic attack and positive regions (blue) indicating sites susceptible to nucleophilic attack. Fukui functions provide a more quantitative, atom-centered prediction of reactivity.

While the methodologies are well-established, specific MEP maps and calculated Fukui indices for this compound are not present in the reviewed scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

Quantum chemical methods, particularly DFT, can be used to predict spectroscopic data such as NMR chemical shifts (¹H, ¹³C) and vibrational frequencies (IR, Raman). Comparing these theoretical predictions with experimental spectra is a powerful method for confirming the structure of a synthesized or isolated compound. The accuracy of the prediction depends on the level of theory and basis set used in the calculation.

No published studies were found that present predicted spectroscopic parameters for this compound and compare them with experimental data.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on the conformational changes, flexibility, and interactions of a molecule in a simulated environment, such as in a solvent or interacting with a biological macromolecule. Such simulations would be invaluable for understanding how this compound behaves in a biological context, for instance, when incorporated into a DNA strand.

While MD simulations are frequently performed on adenine (B156593) and its derivatives, particularly in the context of DNA and RNA, simulations focusing specifically on the dynamics of this compound could not be found in the searched literature.

Conformational Analysis and Tautomerism Studies

Conformational analysis of purine derivatives is crucial for understanding their biological activity and molecular recognition capabilities. For this compound, the primary points of conformational flexibility are the rotation around the C2-C (methanol) bond and the exocyclic C6-N (amino) bond. The spatial arrangement of these substituents is influenced by steric hindrance and potential intramolecular hydrogen bonding.

Tautomerism is a key feature of purine chemistry, where protons can migrate between nitrogen atoms of the purine ring and exocyclic functional groups. lumenlearning.com This results in different tautomeric forms, each with distinct electronic and hydrogen bonding properties. For purines, the HN(7) and HN(9) prototropic forms are often the most studied. nih.gov The relative stability of these tautomers is highly dependent on the nature and position of substituents on the purine ring and the surrounding solvent environment. nih.govorientjchem.org

Computational studies, typically employing Density Functional Theory (DFT), are used to predict the most stable tautomers by calculating their relative Gibbs free energies. nih.gov For 2,6-disubstituted purines, the equilibrium between the N(7)H and N(9)H tautomers is a central consideration. Research on related molecules, such as N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, has shown that the HN(9) tautomer is generally more stable than the HN(7) form in both the gas phase and in solvents like water and chloroform. nih.gov However, the most stable specific conformations can change depending on the solvent. nih.gov

The presence of an amino group at C6 and a hydroxymethyl group at C2 in this compound would likely lead to a complex interplay of electronic effects influencing tautomeric preference. Studies on other purine derivatives have shown that substitution at the C2 position can significantly decrease the energy of the first π → π* electronic state. nih.govacs.org This alteration of the electronic landscape directly impacts the relative stabilities of the different tautomeric forms.

Illustrative Tautomeric and Conformational Data for a Related 2,6-Disubstituted Purine

To illustrate the type of data generated in these studies, the following table presents hypothetical relative energy values for different tautomers and conformers of a generic 2,6-disubstituted purine, based on findings for similar compounds.

| Tautomer/Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water | Key Features |

| N(9)H - Conformer 1 | 0.00 | 0.00 | Most stable form, anti-conformation of substituents. |

| N(9)H - Conformer 2 | 1.5 | 1.2 | Gauche interaction between substituents. |

| N(7)H - Conformer 1 | 2.5 | 2.0 | Less stable tautomer, potential for different H-bonding. |

| N(7)H - Conformer 2 | 3.8 | 3.1 | Higher energy due to steric and electronic factors. |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Ligand-Target Docking Studies (e.g., with nucleic acids, enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. nih.gov This method is instrumental in drug discovery and for understanding the molecular basis of ligand-receptor interactions. For this compound, potential targets could include enzymes that process purines or specific nucleic acid structures.

Docking studies on purine derivatives reveal that the binding affinity and specificity are governed by a combination of hydrogen bonding, hydrophobic interactions, and shape complementarity. The amino group at C6 and the hydroxymethyl group at C2 of this compound are both capable of forming hydrogen bonds, acting as both donors and acceptors.

In the context of an enzyme's active site, the hydroxymethyl group could interact with polar amino acid residues such as serine, threonine, or aspartate. The amino group at C6 is a well-known hydrogen bond donor and acceptor, crucial for the base pairing in DNA and RNA. Molecular dynamics simulations of the guanine (B1146940) sensing riboswitch have shown that the aptamer domain uses specific residues to recognize and bind purine bases, with some residues acting as a general docking platform for purines and others conferring specificity. nih.gov

When considering nucleic acids as a target, the planarity of the purine ring allows for potential intercalation between base pairs. The substituents at the C2 and C6 positions would then reside in the major or minor groove, where they could form specific hydrogen bonds with the backbone or the edges of the base pairs.

Hypothetical Docking Interaction Data

The following table illustrates the types of interactions that would be analyzed in a docking study of this compound with a hypothetical enzyme active site.

| Ligand Atom/Group | Interacting Residue (Enzyme) | Interaction Type | Distance (Å) |

| Amino Group (N6) | Aspartic Acid (Side Chain O) | Hydrogen Bond | 2.8 |

| Hydroxymethyl (OH) | Serine (Side Chain OH) | Hydrogen Bond | 3.0 |

| Purine Ring (N7) | Water Molecule | Water-mediated H-Bond | 3.5 |

| Purine Ring | Phenylalanine (Side Chain) | π-π Stacking | 4.5 |

This table is for illustrative purposes and does not represent actual docking results.

Simulation of Molecular Interactions and Dynamics in Solvation

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent, typically water, over time. nih.govresearchgate.net These simulations are essential for understanding how a solvent influences the conformation, tautomeric equilibrium, and interactions of a solute molecule.

For this compound in an aqueous solution, MD simulations would reveal the formation and dynamics of the hydration shell. Water molecules would form specific hydrogen bonds with the amino and hydroxymethyl groups, as well as with the nitrogen atoms of the purine ring. The stability of these interactions would influence the rotational freedom of the substituents and the preference for certain conformations.

Solvation effects are known to be significant in determining the relative stability of purine tautomers. orientjchem.org Polar solvents like water can stabilize more polar tautomers through favorable electrostatic interactions. MD simulations can quantify these effects by calculating the free energy of solvation for each tautomer.

Furthermore, these simulations can shed light on the dynamics of the molecule itself, such as the timescale of conformational changes and the flexibility of the purine ring system. Studies on adenine have shown that the purine ring can undergo puckering, which is a key motion for relaxation from excited electronic states. researchgate.net The substituents on this compound would likely influence these dynamics.

Illustrative Solvation Properties from MD Simulations

The following table provides examples of properties that can be extracted from MD simulations to characterize the solvation of a molecule like this compound.

| Property | Description | Hypothetical Value |

| Radial Distribution Function (g(r)) | The probability of finding a solvent molecule at a certain distance from a solute atom. | Peak at ~2.9 Å for water around the amino group. |

| Solvation Free Energy | The free energy change associated with transferring the molecule from a vacuum to the solvent. | -15 kcal/mol |

| Number of Hydrogen Bonds | The average number of hydrogen bonds between the solute and solvent molecules. | 4-6 |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of each atom from its average position, indicating flexibility. | Higher RMSF for the hydroxymethyl group compared to the purine ring. |

This table is for illustrative purposes and does not represent actual simulation data for this compound.

Molecular Interactions and Biological Relevance of 6 Amino 1h Purin 2 Yl Methanol Excluding Clinical Data

Interactions with Nucleic Acids (DNA, RNA)

Purine (B94841) analogues can engage with nucleic acids through various non-covalent interactions, influencing their structure and function. These interactions are primarily governed by the analogue's ability to fit within the grooves of the DNA or RNA helix or to insert itself between the base pairs.

Elucidation of Binding Modes (e.g., Minor Groove Binding, Intercalation)

The interaction of small molecules with DNA and RNA can occur through several distinct modes, principally intercalation and groove binding. mq.edu.au Intercalation involves the insertion of a planar, aromatic molecule between the base pairs of the nucleic acid duplex. This mode of binding typically causes a significant distortion in the helical structure, including an increase in the distance between adjacent base pairs and an unwinding of the helix.

Role of Hydrogen Bonding and π-Stacking in Stabilizing Interactions

The stability of complexes formed between purine analogues and nucleic acids is critically dependent on a combination of non-covalent forces, primarily hydrogen bonding and π-stacking.

Hydrogen Bonding: Hydrogen bonds form between the hydrogen bond donors and acceptors on the purine analogue and the nucleic acid bases or the sugar-phosphate backbone. The arrangement of amino and hydroxyl groups on a molecule like (6-Amino-1H-purin-2-yl)methanol provides potential sites for forming these specific interactions, which contribute significantly to the binding affinity and selectivity.

π-Stacking: The aromatic purine ring system can participate in π-π stacking interactions with the nucleobases of DNA and RNA. nih.gov These interactions, driven largely by London dispersion forces, are fundamental to the structure of nucleic acids themselves and play a crucial role in the binding of aromatic ligands. nih.gov Stacking can enhance the hydrogen bonding capacity of the nucleobases. nih.gov The strength of these π-π interactions can be substantial, contributing as much to the stability of a DNA-protein complex as hydrogen bonding. nih.gov The interaction strength depends on the identity of the nucleobase and the interacting aromatic amino acid, with stacked orientations generally being more favorable than T-shaped arrangements. nih.gov

| Interacting Pair (Amino Acid - Nucleobase) | Interaction Type | Calculated Interaction Energy (kJ mol-1) |

|---|---|---|

| Tryptophan - Adenine (B156593) | Stacking | -43 |

| Tyrosine - Guanine (B1146940) | Stacking | -38 |

| Phenylalanine - Cytosine | Stacking | -25 |

| Histidine - Thymine | T-Shaped | -20 |

This table presents representative calculated interaction energies for π-π stacking and T-shaped interactions between aromatic amino acids and DNA nucleobases, illustrating the potential strength of such interactions involving purine-like rings. Data adapted from studies on DNA-protein interactions. nih.gov

Spectroscopic and Biophysical Methods for DNA/RNA Interaction Assessment

A variety of advanced biophysical and spectroscopic techniques are employed to characterize the interactions between small molecules like purine analogues and nucleic acids. mq.edu.au These methods provide detailed information on binding modes, affinity, kinetics, and structural changes.

| Technique | Principle | Information Obtained | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Measures changes in the absorbance of the molecule or DNA upon binding, often manifesting as hypochromism or hyperchromism. | Binding mode (intercalation vs. groove binding), binding constant. | mq.edu.au |

| Fluorescence Spectroscopy | Monitors changes in the fluorescence emission of an intrinsic or extrinsic fluorophore upon binding. Techniques like FRET can measure distances. | Binding affinity, stoichiometry, conformational changes. | uoregon.edunih.gov |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral structure of DNA. | Conformational changes in DNA upon ligand binding. | uoregon.edu |

| Nuclear Magnetic Resonance (NMR) | Provides atomic-level structural information by observing the chemical shifts of nuclei in the complex. | Precise binding site, intermolecular contacts, 3D structure of the complex. | nih.gov |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | nih.gov |

| Biolayer Interferometry (BLI) | An optical technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind. | Real-time binding kinetics (kon, koff), binding affinity (Kd). | nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify binding partners and sites, especially when combined with cross-linking methods. | Stoichiometry of complexes, identification of binding proteins and binding sites. | nih.gov |

Interactions with Enzymes and Proteins

The structural similarity of purine analogues to endogenous ligands, particularly ATP, makes them potent modulators of various purine-binding proteins and enzymes.

Structural Basis for Binding to Purine-Binding Proteins and Enzymes (e.g., Hsp90)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer progression. Hsp90's function is dependent on its ability to bind and hydrolyze ATP. The N-terminal domain of Hsp90 contains a well-defined ATP-binding pocket, making it a prime target for competitive inhibitors. nih.gov

Purine-based inhibitors are designed to mimic ATP, occupying the adenine-binding site. nih.gov X-ray crystallography studies of Hsp90 in complex with purine analogues reveal key interactions. The purine core typically forms hydrogen bonds with conserved residues in the ATP-binding pocket. For instance, the 2-amino group of a purine inhibitor can interact with the adenine binding pocket. nih.gov Furthermore, substituents on the purine ring can extend into adjacent hydrophobic pockets, forming π-π stacking or other non-polar interactions that significantly enhance binding affinity and selectivity. nih.gov The design of these inhibitors often involves modifying substituents to optimize their fit within these pockets. nih.gov

| Compound | Description | Hsp90α Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| BIIB021 | A potent Hsp90 inhibitor, serves as a reference compound. | Potent (specific value not provided in snippet) | nih.gov |

| Compound 6b | Isoxazole derivative of a purine scaffold. | 1.76 µM | nih.gov |

| Compound 6c | Isoxazole derivative of a purine scaffold. | 0.203 µM | nih.gov |

| Compound 14 | A six-membered ring derivative of a purine scaffold. | 1.00 µM | nih.gov |

This table shows the inhibitory activity of several purine-based analogues against the Hsp90α protein. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Mechanisms of Enzyme Inhibition by Purine Analogues

Purine analogues can inhibit a wide range of enzymes by competing with natural purine substrates like ATP or GTP.

Aminoacyl-tRNA Synthetases (ARSs): These essential enzymes catalyze the attachment of the correct amino acid to its corresponding tRNA molecule, a critical two-step process for protein synthesis. mdpi.com The first step involves the formation of an aminoacyl-adenylate intermediate from an amino acid and ATP. nih.gov Purine analogues can act as potent inhibitors by mimicking this high-energy intermediate or by competing directly with ATP for the binding site. nih.govnih.gov These inhibitors bind with high affinity, effectively blocking the aminoacylation reaction and halting protein synthesis. nih.gov

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1): DprE1 is a vital enzyme in Mycobacterium tuberculosis, responsible for a key step in the biosynthesis of the bacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govpatsnap.com Inhibition of DprE1 disrupts cell wall formation, leading to bacterial death. patsnap.com Purine analogues are among the diverse chemical scaffolds that have been developed as DprE1 inhibitors. These inhibitors can be classified into two main types based on their mechanism: covalent inhibitors, which form an irreversible bond with a cysteine residue (Cys387) in the active site, and non-covalent inhibitors, which act as competitive inhibitors. nih.govnih.gov

Adenylyl Cyclases (ACs): These enzymes catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP). The catalytic site of mammalian adenylyl cyclases is known to accommodate both purine and pyrimidine (B1678525) nucleotides, indicating a broad base-specificity. nih.govumt.edu Purine analogues can act as competitive inhibitors by binding to this catalytic site. The affinity of these inhibitors can be modulated by substitutions at the ribose portion of the molecule, which can interact with a hydrophobic pocket within the active site. nih.gov Some purine-based inhibitors show selectivity for certain AC isoforms, highlighting the potential for developing targeted therapeutics. nih.gov

| Inhibitor | Target AC Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Bis-Cl-ANT-ATP | AC1 | 1.7 µM | nih.gov |

| AC2 | 2.4 µM | ||

| AC5 | 1.6 µM | ||

| MANT-UTP | AC1 | 46 nM | nih.gov |

| AC2 | 460 nM | ||

| AC5 | 32 nM |

This table summarizes the inhibition constants (Ki) for representative nucleotide analogues against different isoforms of membranous adenylyl cyclase (mAC), demonstrating competitive inhibition at the catalytic site. nih.gov

Analysis of Specific Molecular Recognition Events at Active Sites5.3. Implications in Biochemical Pathways and Metabolic Processes5.3.1. Investigation of Role in Purine Salvage and Biosynthesis (at molecular level)

Further experimental research is required to determine the molecular interactions and biological significance of this compound. Until such studies are conducted and published, a scientifically accurate and detailed article on this specific compound cannot be constructed.

Analytical Methodologies for Detection and Quantification of 6 Amino 1h Purin 2 Yl Methanol

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating components within a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common technique for the analysis of organic molecules that possess a UV-absorbing chromophore, such as the purine (B94841) ring in the target compound. In principle, a reversed-phase HPLC method could be developed. This would typically involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The UV detector would be set to a wavelength where the compound exhibits maximum absorbance to ensure high sensitivity.

However, no specific HPLC methods detailing the column type, mobile phase composition, flow rate, or retention time for (6-Amino-1H-purin-2-yl)methanol have been published. Method development would be required to achieve adequate separation from potential impurities or other components in a sample matrix.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) for Complex Mixtures

For analyzing complex biological matrices, Ultra-Performance Liquid Chromatography (UPLC) combined with mass spectrometry (MS) offers superior resolution, speed, and sensitivity compared to conventional HPLC. researchgate.netbldpharm.com UPLC/MS can separate the target compound from a complex mixture, and the mass spectrometer provides highly specific detection based on the compound's mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly useful for amino compounds, where derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to enhance chromatographic retention and ionization efficiency. mdpi.comresearchgate.net

Despite the power of this technique, there are no specific UPLC/MS methods reported for the analysis of this compound. The development of such a method would involve optimizing the chromatographic gradient, and tuning the mass spectrometer to specifically detect the parent ion and characteristic product ions of the compound.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are often used for the quantitative analysis of compounds in solution.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. For quantitative analysis of a pure substance, a calibration curve can be constructed by plotting absorbance versus concentration. When analyzing mixtures, simple UV-Vis spectrophotometry is often insufficient due to overlapping spectra of the components. researchgate.net In such cases, derivative spectrophotometry (first-order or second-order) can be employed to resolve overlapping signals and enhance quantification accuracy. researchgate.net

No studies have been found that report the UV-Vis spectral data (e.g., wavelength of maximum absorbance, λmax) for this compound or apply spectrophotometric methods for its quantification.

Advanced Characterization in Trace Analysis and Purity Assessment

The assessment of purity and the detection of trace amounts of a substance are critical in many scientific contexts. Techniques like LC-MS/MS (tandem mass spectrometry) are ideal for this purpose, offering the high selectivity needed to quantify a target analyte at very low concentrations, even in the presence of interfering substances. nih.gov This method is capable of achieving low limits of detection (LOD) and quantification (LOQ).

As with the other techniques, there is a lack of published research applying advanced methods for the specific trace analysis or purity assessment of this compound. While the principles of these advanced methods are well-established, their application to this particular compound has not been documented.

6 Amino 1h Purin 2 Yl Methanol As a Scaffold for Novel Compound Development

Design Principles for New Purine (B94841) Analogs Based on the (6-Amino-1H-purin-2-yl)methanol Core

The design of novel purine analogs based on the this compound core is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and pharmacophore modeling. rsc.orgnih.gov The primary objective is to create molecules that exhibit high affinity and selectivity for a specific biological target while minimizing off-target effects.

A key design principle involves the strategic modification of the purine core to enhance interactions with the target protein. This can be achieved by introducing substituents that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the amino acid residues in the binding pocket. For instance, the 6-amino group can act as a hydrogen bond donor, while the nitrogen atoms in the purine ring can act as hydrogen bond acceptors. nih.gov

Pharmacophore modeling is a computational technique that can be used to identify the key chemical features required for biological activity. nih.govdovepress.com A pharmacophore model for a particular target can be generated based on the structures of known active compounds. This model can then be used to virtually screen large compound libraries to identify new molecules that are likely to be active. dovepress.com The this compound scaffold can be used as a template to design new compounds that fit the pharmacophore model.

Table 1: Key Pharmacophore Features for Purine-Based Drug Design

| Feature | Description | Potential Interaction |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | The 6-amino group and the hydroxyl group of the methanol (B129727) substituent can act as HBDs. |

| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom to form a hydrogen bond. | The nitrogen atoms of the purine ring system are potential HBAs. nih.gov |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | The purine ring itself can participate in aromatic stacking interactions with aromatic amino acid residues. |

| Hydrophobic Group (HY) | A nonpolar group that avoids contact with water. | Introduction of hydrophobic substituents can enhance binding to hydrophobic pockets in the target protein. |

Strategic Modifications for Diversifying Chemical Space around the Purine Scaffold

The this compound scaffold provides a versatile platform for the synthesis of a diverse range of purine analogs. Strategic modifications can be made at various positions of the purine ring and the methanol substituent to explore new chemical space and to fine-tune the pharmacological properties of the resulting compounds.

One common strategy is the modification of the 6-amino group. This can be achieved through various reactions, such as alkylation, acylation, or arylation, to introduce a wide variety of substituents. mdpi.com These modifications can significantly impact the compound's binding affinity and selectivity. For example, the introduction of a polymethylene carboxylic acid chain at the 6-amino position has been explored to create novel purine derivatives. mdpi.com

The 2-hydroxymethyl group is another key site for modification. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used as a handle for further functionalization. Alternatively, the hydroxyl group can be etherified or esterified to introduce different functional groups.

Furthermore, modifications can be made to the purine ring itself. For instance, direct C-H bond activation at the C8 position of the purine ring allows for the introduction of aryl groups, expanding the structural diversity of the scaffold. researchgate.net

Table 2: Examples of Strategic Modifications on the Purine Scaffold

| Modification Site | Reaction Type | Potential Outcome |

| 6-Amino Group | Alkylation, Acylation | Altered hydrogen bonding capacity and steric bulk. mdpi.com |

| 2-Hydroxymethyl Group | Oxidation, Etherification | Introduction of new functional groups for further derivatization. |

| C8 Position of Purine Ring | C-H Arylation | Introduction of aromatic substituents to explore new binding interactions. researchgate.net |

| N9 Position of Purine Ring | Alkylation | Modification of solubility and metabolic stability. mdpi.com |

Utilization as a Precursor Pharmacophore in Medicinal Chemistry

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. The this compound scaffold can serve as a precursor pharmacophore, meaning it contains the essential features for biological activity and can be elaborated upon to create more potent and selective drug candidates. rsc.org

The inherent features of the this compound core, such as its hydrogen bonding capabilities and aromatic nature, make it a suitable starting point for the development of inhibitors for various enzymes, such as kinases and polymerases, where purine recognition is crucial. For example, purine derivatives have been successfully developed as anticancer agents. rsc.orgnih.gov

By identifying the this compound core as a key pharmacophore, medicinal chemists can focus their efforts on synthesizing and testing a more targeted set of compounds, thereby increasing the efficiency of the drug discovery process. The core scaffold provides a rigid framework upon which various substituents can be appended to optimize interactions with the target protein. This approach has been successfully applied in the development of numerous purine-based drugs.

Future Directions in Research on 6 Amino 1h Purin 2 Yl Methanol

Development of More Efficient and Sustainable Synthetic Routes

The advancement of research into (6-Amino-1H-purin-2-yl)methanol is intrinsically linked to the development of efficient and environmentally conscious synthetic methodologies. Traditional methods for synthesizing purine (B94841) derivatives can be lengthy and often employ harsh reagents. daneshyari.com Modern synthetic chemistry, however, is moving towards greener and more sustainable practices.

Furthermore, the principles of green chemistry will be central to future synthetic designs. This includes the use of safer solvents, minimizing the generation of hazardous byproducts, and employing catalytic methods to reduce the stoichiometric use of reagents. The development of robust and scalable synthetic routes will be crucial for making this compound and its derivatives more accessible for extensive biological evaluation.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Structure-Function Elucidation

A deep understanding of the relationship between the three-dimensional structure of this compound and its biological activity is paramount for its development as a potential therapeutic agent or research tool. The integration of computational modeling with experimental techniques offers a powerful approach to elucidate these structure-function relationships.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound to various biological targets, such as enzymes and receptors. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, revealing key interactions and conformational changes that are crucial for its activity. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can be employed to study the electronic properties of the molecule, which can influence its reactivity and interaction with biological macromolecules.

Experimental Validation: The predictions from computational models must be validated through experimental techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of the compound bound to its target. These experimental data can then be used to refine and improve the accuracy of the computational models in an iterative process. This synergistic approach will be instrumental in designing more potent and selective analogues of this compound. nih.gov

Exploration of Novel Molecular Interactions and Biological Pathways at the Mechanistic Level

Purine analogues are known to interact with a wide array of biological targets, leading to diverse pharmacological effects. nih.gov A key area of future research for this compound will be the identification and characterization of its specific molecular targets and the elucidation of the biological pathways it modulates.

Based on the activities of other purine derivatives, potential areas of investigation for this compound include:

Enzyme Inhibition: Many purine analogues act as inhibitors of key enzymes involved in cellular metabolism and signaling. For instance, they have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, and topoisomerase II, an enzyme essential for DNA replication. nih.govaacrjournals.org Investigating the effect of this compound on these and other enzymes could reveal its potential as an anticancer agent.

Receptor Modulation: Purinergic receptors, which are activated by endogenous purines like adenosine (B11128) and ATP, are involved in a multitude of physiological processes. Exploring the interaction of this compound with different subtypes of purinergic receptors could uncover its potential in treating a range of conditions, including inflammation and neurological disorders. nih.gov

Interference with Nucleic Acid Synthesis: As a purine analogue, the compound could potentially interfere with the synthesis of DNA and RNA, a mechanism of action for many established anticancer and antiviral drugs. nih.gov

To unravel these mechanisms, a variety of experimental techniques will be necessary, including enzymatic assays, cell-based assays, and in vivo studies. Identifying the specific molecular interactions and downstream signaling pathways affected by this compound will be critical for understanding its biological function and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (6-Amino-1H-purin-2-yl)methanol, and what safety precautions are critical during its preparation?

- Methodological Answer : A typical synthesis involves alkylation of purine derivatives using NaH as a base in anhydrous THF under inert atmosphere (N₂). For example, cyclohexylmethanol reacts with purine precursors, generating H₂ gas during NaH activation. Critical precautions include using a bubbler to safely vent H₂, maintaining strict anhydrous conditions, and avoiding exposure to moisture to prevent side reactions. NMR (¹H, ¹³C) and mass spectrometry are essential for verifying product purity .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F for fluorinated analogs) is critical for confirming regioselectivity and functional group integrity. For instance, ¹H NMR can resolve NH₂ and CH₂OH protons, while ¹³C NMR identifies purine ring carbons. Cross-referencing with published spectral libraries ensures accuracy. Mass spectrometry (ESI-TOF) further validates molecular weight and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., CH₂Cl₂/MeOH) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures enhances purity, particularly for removing unreacted starting materials. HPLC with C18 columns and acidic mobile phases (0.1% TFA) is recommended for analytical purity checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthesized this compound derivatives and literature reports?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, tautomerism, or impurities. To address this:

- Compare spectra under identical solvent and temperature conditions.

- Perform 2D NMR (COSY, HSQC) to confirm connectivity.

- Use computational tools (DFT calculations) to predict shifts for tautomeric forms.

Cross-validation with independent synthetic batches or alternative characterization (e.g., X-ray crystallography) may resolve ambiguities .

Q. What strategies optimize the bioactivity of this compound derivatives in anticancer studies?

- Methodological Answer : Structural modifications, such as Mannich base derivatization at the NH₂ group, enhance cellular uptake and target affinity. For example, introducing (1,3-dihydroxypropane-2-yl)oxy groups improves solubility and pharmacokinetics. In vitro cytotoxicity assays (e.g., MTT against HeLa cells) paired with molecular docking (targeting DNA repair enzymes) guide iterative optimization .

Q. How do fluorinated analogs of this compound impact drug discovery pipelines?

- Methodological Answer : Fluorination at the purine C2 or pyridinyl positions (e.g., 6-fluoro-2-trifluoromethyl derivatives) increases metabolic stability and binding affinity. Comparative studies using radiolabeled analogs (³H/¹⁸F) track biodistribution in vivo. Synergistic effects with existing chemotherapeutics (e.g., cisplatin) are evaluated via combination index (CI) assays .

Q. What experimental designs mitigate methanol crossover interference in electrochemical studies involving this compound?

- Methodological Answer : In fuel cell applications, flowing electrolyte systems (e.g., H₂SO₄) reduce methanol crossover by creating a physical barrier. Hydrodynamic modeling of porous electrolyte channels optimizes flow rates to balance methanol oxidation and crossover suppression. Permeability measurements via Darcy’s law validate spacer materials (e.g., carbon felts) .

Data Analysis & Validation

Q. How should researchers validate conflicting activity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Replicate assays under standardized conditions (e.g., fixed cell lines, passage numbers). Use orthogonal assays (e.g., apoptosis via flow cytometry vs. ATP luminescence) to confirm mechanisms. Bayesian statistical models identify outliers, while meta-analysis of published datasets highlights consensus trends .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Molecular electrostatic potential (MEP) maps identify nucleophilic sites (e.g., NH₂ group). Software like Gaussian or ORCA paired with experimental kinetics (UV-Vis monitoring) validates predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.